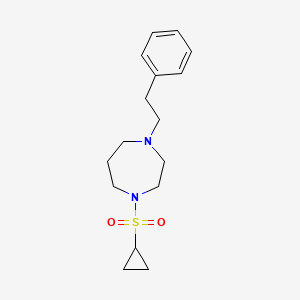
1-(cyclopropanesulfonyl)-4-(2-phenylethyl)-1,4-diazepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Synthesis analysis involves a detailed examination of the methods used to synthesize the compound. .Molecular Structure Analysis
Molecular structure analysis involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes looking at the reagents and conditions required for the reaction, the mechanism of the reaction, and the products formed .Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, stability, and reactivity .作用機序
1-(cyclopropanesulfonyl)-4-(2-phenylethyl)-1,4-diazepane works by binding to specific receptors in the body, such as the serotonin and dopamine receptors. This binding initiates a cascade of biochemical reactions that result in the desired physiological or pharmacological effects. The exact mechanism of action of this compound is not fully understood, but it is believed to modulate the activity of certain neurotransmitters in the brain.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to modulate the activity of certain neurotransmitters in the brain, such as serotonin and dopamine. It has also been shown to have anti-inflammatory and anti-cancer effects, as well as having the potential to reduce the risk of certain cardiovascular diseases.
実験室実験の利点と制限
1-(cyclopropanesulfonyl)-4-(2-phenylethyl)-1,4-diazepane has several advantages for use in lab experiments. It is a versatile compound, with a range of applications in the fields of chemistry, pharmaceuticals, and biochemistry. It is also relatively easy to synthesize, meaning it can be produced in large quantities. However, this compound is a relatively new compound, and there is still much to be learned about its effects and applications.
将来の方向性
Given the versatility of 1-(cyclopropanesulfonyl)-4-(2-phenylethyl)-1,4-diazepane, there are a wide range of potential future directions for research. One potential direction is the development of new drugs based on this compound. Another potential direction is the development of new materials, such as polymers, for use in various industries. Additionally, further research into the biochemical and physiological effects of this compound could lead to new treatments for a range of diseases and conditions. Finally, further research into the synthesis of this compound could lead to more efficient and cost-effective production methods.
合成法
1-(cyclopropanesulfonyl)-4-(2-phenylethyl)-1,4-diazepane can be synthesized in a number of ways. One method involves the reaction of 2-phenylethanol and cyclopropanesulfonyl chloride in the presence of sodium hydroxide. This reaction produces the desired product, this compound, in a yield of up to 94%. Another method involves the reaction of 2-phenylethyl bromide and cyclopropanesulfonyl chloride in the presence of sodium hydroxide. This reaction also produces the desired product in a yield of up to 94%.
科学的研究の応用
1-(cyclopropanesulfonyl)-4-(2-phenylethyl)-1,4-diazepane has a wide range of applications in scientific research. It is used in the synthesis of other compounds, such as heterocyclic compounds and pharmaceuticals. It is also used in the development of new drugs, as it can be used to modify existing drugs to create new ones with improved efficacy. This compound has also been used in the development of new materials, such as polymers, for use in various industries.
Safety and Hazards
特性
IUPAC Name |
1-cyclopropylsulfonyl-4-(2-phenylethyl)-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2S/c19-21(20,16-7-8-16)18-11-4-10-17(13-14-18)12-9-15-5-2-1-3-6-15/h1-3,5-6,16H,4,7-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIPDIDCGKZTWHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)S(=O)(=O)C2CC2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-({1-[(3-bromophenyl)methyl]azetidin-3-yl}oxy)pyridine](/img/structure/B6453434.png)
![2-[4-({4-[4-(propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]quinoxaline](/img/structure/B6453437.png)
![6-fluoro-4-[4-({4-[4-(propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]quinazoline](/img/structure/B6453447.png)
![2-({1-[(2-chloro-3-methoxyphenyl)methyl]piperidin-4-yl}oxy)-5-methoxypyrimidine](/img/structure/B6453455.png)
![2-methyl-3-[4-({4-[4-(propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]quinoxaline](/img/structure/B6453458.png)
![1-(cyclopropanesulfonyl)-4-[2-(1H-pyrazol-1-yl)ethyl]-1,4-diazepane](/img/structure/B6453466.png)
![3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(pyrazin-2-yl)piperazin-1-yl]pyridazine](/img/structure/B6453474.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B6453475.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(pyrazin-2-yl)piperazin-1-yl]pyridazine](/img/structure/B6453476.png)
![1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B6453480.png)
![4-[4-(pyrazin-2-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B6453488.png)
![1-(propan-2-yl)-4-{4-[(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine](/img/structure/B6453492.png)
![6-methyl-2-{4-[(4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}pyridine-3-carbonitrile](/img/structure/B6453503.png)
![7-methoxy-3-{[1-(4-methyl-3-oxo-3,4-dihydropyrazin-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B6453515.png)